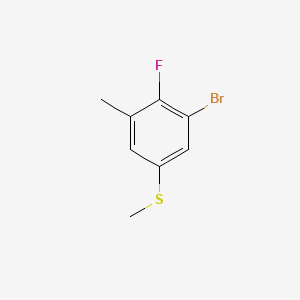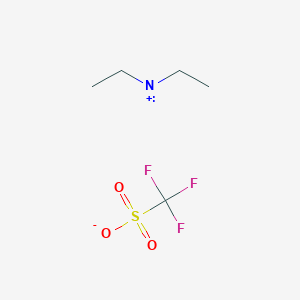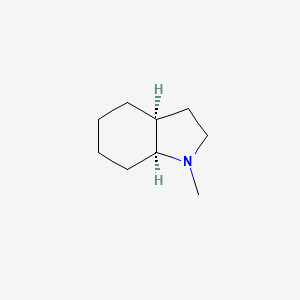
(3aS,7aS)-1-Methyloctahydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-1-Methyloctahydro-1H-indole is a stereoisomer of octahydroindole, a bicyclic organic compound. This compound is characterized by its unique three-dimensional structure, which includes a fused ring system with a nitrogen atom. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-1-Methyloctahydro-1H-indole typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methylindole using a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure complete hydrogenation of the aromatic ring, resulting in the formation of the octahydroindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-1-Methyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-1-Methyloctahydro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of (3aS,7aS)-1-Methyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and resulting in pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aS,7aS)-Octahydro-1H-inden-1-one: Shares a similar bicyclic structure but lacks the nitrogen atom.
(3aR,7aR)-Hexahydro-1H-benzo[d]imidazole: Contains a similar fused ring system with nitrogen atoms but differs in stereochemistry and additional functional groups
Uniqueness
(3aS,7aS)-1-Methyloctahydro-1H-indole is unique due to its specific stereochemistry and the presence of a nitrogen atom within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1194-58-7 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
(3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C9H17N/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
AWTMNUUIQAMREG-IUCAKERBSA-N |
Isomerische SMILES |
CN1CC[C@H]2[C@@H]1CCCC2 |
Kanonische SMILES |
CN1CCC2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


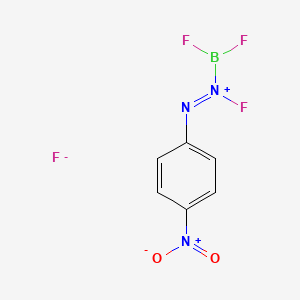
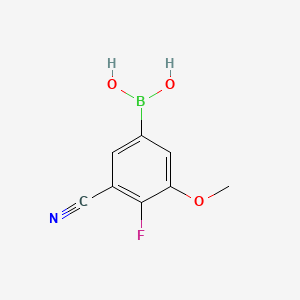
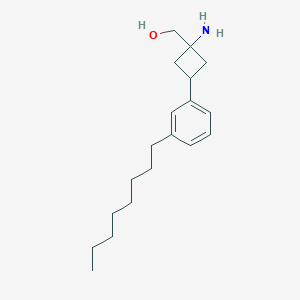
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

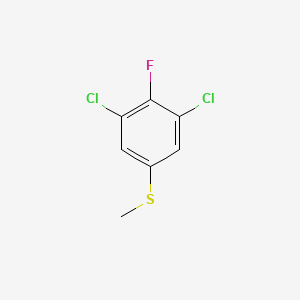
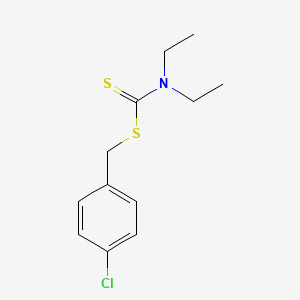



![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
